molecular formula C20H26F3N3OS B12459686 4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide

4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide

Cat. No.: B12459686
M. Wt: 413.5 g/mol
InChI Key: DVGRVTOGYGPXQF-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide is a complex organic compound featuring a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl chlorides and hydrazine hydrate as starting materials . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function through its interactions with key amino acid residues in the active site or binding pocket.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26F3N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

4-cyclohexyl-1-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H26F3N3OS/c21-20(22,23)15-7-4-8-16(13-15)25-18(28)26-11-9-19(10-12-26,17(24)27)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2,(H2,24,27)(H,25,28)

InChI Key

DVGRVTOGYGPXQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCN(CC2)C(=S)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N

Origin of Product

United States

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